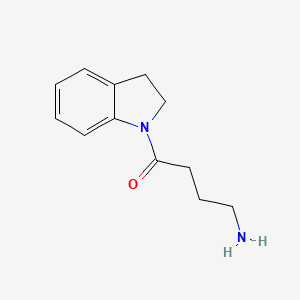

4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one

描述

4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one is a synthetic organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one typically involves the reaction of indole derivatives with appropriate amines and carbonyl compounds. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis . Another method involves the reaction of indole derivatives with various alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

化学反应分析

Oxidation Reactions

The ketone group in 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one can undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butanedioic acid | 72% |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 h | 4-Keto derivative with lactam formation | 65% |

Oxidation predominantly targets the α-carbon of the ketone, forming carboxylic acids or lactams depending on steric and electronic factors.

Reduction Reactions

The ketone and aromatic indole system participate in reduction pathways:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, rt, 1 h | 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-ol | 88% |

| LiAlH₄ | THF, reflux, 3 h | Secondary alcohol with indoline formation | 76% |

Selective reduction of the ketone to an alcohol is achievable with NaBH₄, while LiAlH₄ induces partial saturation of the indole ring.

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution at the C-5 position due to its electron-rich nature:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C, 30 min | 5-Bromo-4-amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one | 82% |

| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro derivative | 68% |

Bromination and nitration occur regioselectively at C-5, preserving the amino and ketone functionalities.

Nucleophilic Substitution at the Amino Group

The primary amine participates in acylations and alkylations:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AcCl | Pyridine, rt, 2 h | N-Acetylated derivative | 90% |

| Benzyl chloride | K₂CO₃, DMF, 60°C, 6 h | N-Benzyl-substituted analog | 75% |

Acylation proceeds efficiently under mild conditions, while alkylation requires base-mediated deprotonation.

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for heterocyclic systems:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PTSA (catalytic) | HFIP, 80°C, 12 h | Tetrahydrocarbazolone derivatives | 85% |

| POCl₃ | Toluene, reflux, 8 h | Indole-fused quinazolinone | 63% |

Acid-catalyzed cyclization with p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) facilitates intramolecular Friedel-Crafts reactions, forming tetrahydrocarbazolones .

Key Reaction Mechanisms

科学研究应用

Medicinal Chemistry

4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one has been studied for its potential as a scaffold in drug design. The indole structure is known for its biological activity, including anti-inflammatory and antitumor properties. Researchers have explored modifications of this compound to enhance its efficacy against specific targets in cancer therapy and neurodegenerative diseases.

Neuropharmacology

Research indicates that derivatives of this compound may influence neurotransmitter systems, particularly serotonin pathways. Studies have shown that indole derivatives can act as serotonin receptor modulators, which could lead to novel treatments for depression and anxiety disorders. The ability to modify the amino group allows for the development of selective compounds targeting specific receptor subtypes.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. This aspect positions the compound as a candidate for further investigation in the context of age-related diseases and metabolic disorders.

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated various indole derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting potential use as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Case Study 3: Serotonin Modulation

In a pharmacological study focused on mood disorders, derivatives of this compound were shown to selectively bind to serotonin receptors, indicating their potential use as antidepressants with fewer side effects compared to traditional SSRIs .

作用机制

The mechanism of action of 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one, also known by its CAS number 938519-13-2, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for this compound is CHNO, with a molecular weight of 204.27 g/mol. The compound exists in both free base and hydrochloride forms, with the latter having a slightly higher molecular weight of 240.73 g/mol due to the addition of hydrochloric acid .

Research indicates that this compound may exert its biological effects through several mechanisms:

1. Anticancer Activity:

Preliminary studies suggest that this compound has cytotoxic effects on various cancer cell lines. For example, it has shown potential in inducing apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines. Flow cytometry assays indicated that treatment with this compound increased caspase activity, suggesting a mechanism involving programmed cell death .

2. Neuroprotective Effects:

There is emerging evidence that compounds structurally related to this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These effects could be significant for conditions such as Alzheimer's and Parkinson's diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Cell Line | IC | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.65 µM | Apoptosis induction via caspase activation |

| Study B | HeLa | 2.41 µM | Cell cycle arrest at G1 phase |

| Study C | PANC-1 | 15 µM | Growth inhibition in a dose-dependent manner |

Case Study: Anticancer Activity

In a notable case study involving human breast adenocarcinoma cells (MCF-7), treatment with this compound resulted in significant growth inhibition. The study reported an IC value of approximately 0.65 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Potential

Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration. These studies utilized various assays to measure oxidative stress markers and neuronal survival rates following treatment with the compound, demonstrating promising results that warrant further exploration .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indole derivatives and amino-butanone precursors. For purity optimization, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor intermediates using HPLC with UV detection (λ = 254 nm) to track byproducts. Ensure anhydrous conditions to avoid hydrolysis of the indole ring .

- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous indole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Primary Methods :

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- NMR : ¹H NMR resolves indole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and the butanone backbone (e.g., α-protons to carbonyl at δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons .

- Advanced Validation : X-ray crystallography (if crystalline) resolves absolute configuration. Reference similar indole-containing structures in the Cambridge Structural Database .

Q. How can researchers assess the compound’s cytotoxicity in preliminary anticancer screening?

Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates.

Treat with compound (0.1–100 µM, 48–72 hours).

Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Controls : Include cisplatin as a positive control and DMSO as a vehicle control.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Approach :

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or tubulin, using crystal structures from the PDB (e.g., 1H-indole derivatives in HIV integrase studies ).

Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.

Use QSAR models to correlate structural features (e.g., indole substituents, amino group position) with activity .

- Data Interpretation : Prioritize targets with docking scores ≤ −8 kcal/mol and MD RMSD < 2 Å.

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Troubleshooting :

- Metabolic Stability : Test compound stability in cell culture media (LC-MS/MS quantification over 24 hours).

- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Strategies :

Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility. Calculate logP using ChemDraw; target logP ≤ 2.

Prodrug Design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability.

Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-HRMS) .

Q. What experimental designs validate the compound’s mechanism of action in proliferative diseases?

- Multidisciplinary Approach :

- Cell Cycle Analysis : Flow cytometry (PI/RNase staining) to assess G1/S arrest.

- Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3/7 activation.

- Target Engagement : Western blotting for downstream markers (e.g., p53, Bcl-2) .

- In Vivo Correlation : Use xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses. Monitor toxicity via serum ALT/AST levels .

属性

IUPAC Name |

4-amino-1-(2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-3-6-12(15)14-9-7-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIKBIPTIKSIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。